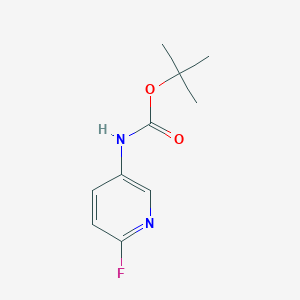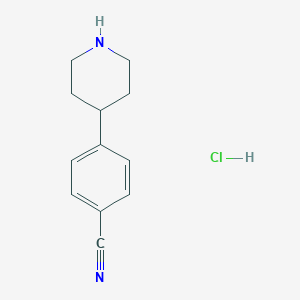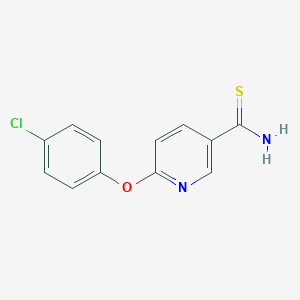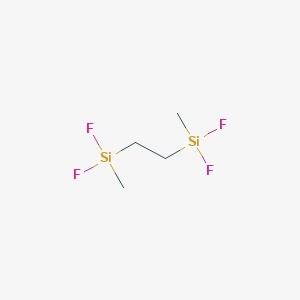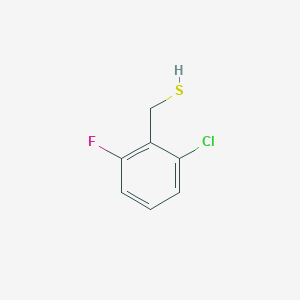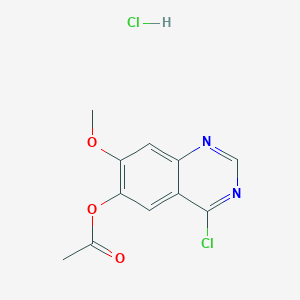
4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride
説明
Synthesis Analysis
The synthesis of 4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride involves a series of chemical reactions starting from basic precursors. One common method includes the nucleophilic attack by potassium salt of 4-(2-fluorophenylamino)-7-methoxyquinazolin-6-ol on 1-bromo-3-chloropropane, followed by cyclization, nitration, reduction, and chlorination steps to introduce the chloro and methoxy groups at specific positions on the quinazoline ring (Cai et al., 2019). Another approach for synthesizing a related compound, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, involves substitution, nitration, reduction, cyclization, and chlorination steps starting from methyl 4-hydroxy-3-methoxybenzoate (Wang et al., 2015).
Molecular Structure Analysis
X-ray crystallography is often used to determine the molecular structure of quinazoline derivatives. For instance, the crystal structure of a related compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, revealed that it crystallizes in the orthorhombic system with space group Pbca. The molecule is structured into a three-dimensional architecture via weak N–H…N hydrogen bonding (Cai et al., 2019).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including nucleophilic substitution, cyclization, and halogenation. These reactions are crucial for modifying the structure of quinazoline derivatives to enhance their biological activities or to study their chemical properties. The synthesis processes often involve the use of protective groups during the nitration and reduction steps, as seen in the synthesis of derivatives like 4-chloro-7-methoxy-6-pivalamidoquinazoline (Yao-wu, 2008).
Physical Properties Analysis
The physical properties of 4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride, such as melting point, solubility, and crystal form, can be influenced by its molecular structure. The presence of chloro and methoxy groups can affect the compound's polarity and, consequently, its solubility in various solvents. These properties are essential for determining the compound's suitability in different pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are key to understanding the potential applications of 4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride in drug development. Its ability to interact with various enzymes or receptors is influenced by the functional groups present on the quinazoline ring.
For more in-depth information on the synthesis, structure, and properties of 4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride and related compounds, these references provide a solid foundation: (Cai et al., 2019), (Wang et al., 2015), (Yao-wu, 2008).
科学的研究の応用
Antimalarial and Antimicrobial Properties
- Chloroquine and its derivatives, including related quinoline compounds, have been studied extensively for their antimalarial effects. The repurposing of chloroquine-based compounds for various infectious and non-infectious diseases highlights the chemical's versatile biological activities. Research has explored novel compounds based on the chloroquine scaffold, investigating their potential therapeutic applications beyond malaria, including antimicrobial and antiviral effects (Njaria et al., 2015).
Autoimmune Disorders
- Chloroquine and hydroxychloroquine, which are related to the quinoline family, have been used as immunosuppressive drugs to manage autoimmune disorders such as systemic lupus erythematosus and rheumatoid arthritis. Their efficacy in reducing disease progression and the dosage of corticosteroids has been documented, demonstrating their clinical utility in modifying the course of autoimmune diseases (Taherian et al., 2013).
Cancer Therapy
- Efforts to repurpose chloroquine-containing compounds in cancer therapy have focused on understanding the biochemical properties of these antimalarials and their impact on cancer cell proliferation. The development of 4-amino-7-chloroquinoline as a synergistic partner in anticancer combination chemotherapy represents an innovative approach to leveraging the antimalarial's pharmacological actions for cancer treatment (Njaria et al., 2015).
Antioxidant Activity
- The antioxidant properties of chloroquine and its analogs have been explored in various studies, revealing their potential in reducing oxidative stress and preventing cellular damage. This aspect of chloroquine-related compounds underscores the broad spectrum of biological activities that these molecules possess, beyond their antimalarial action (Munteanu & Apetrei, 2021).
特性
IUPAC Name |
(4-chloro-7-methoxyquinazolin-6-yl) acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3.ClH/c1-6(15)17-10-3-7-8(4-9(10)16-2)13-5-14-11(7)12;/h3-5H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYIUUXIRMLRQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621627 | |
| Record name | 4-Chloro-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride | |
CAS RN |
179688-54-1 | |
| Record name | 4-Chloro-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

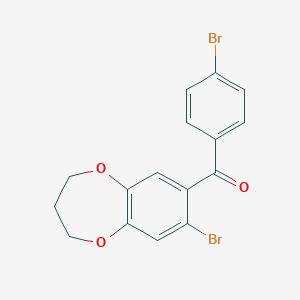
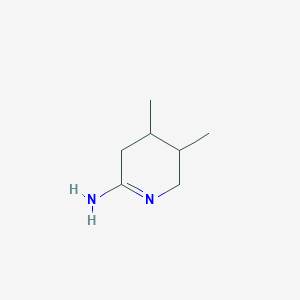
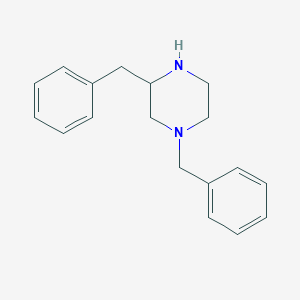
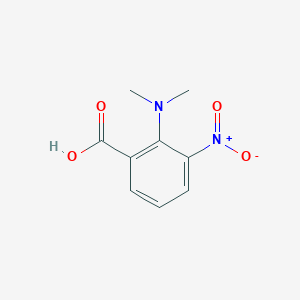
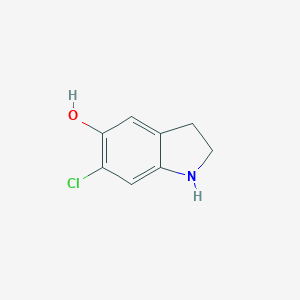

![2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane](/img/structure/B70830.png)
